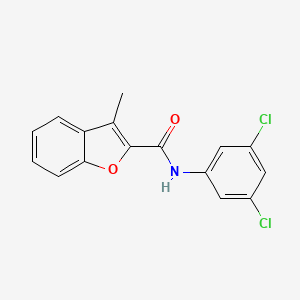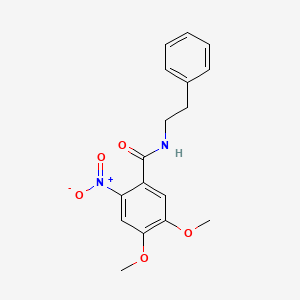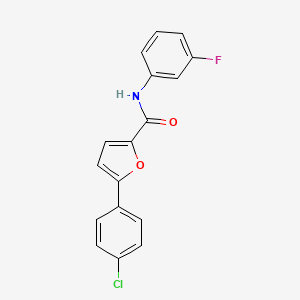
5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-furamide, also known as CFA, is a synthetic compound that belongs to the class of furan-based compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-furamide involves the modulation of various cellular pathways and molecular targets. In cancer, this compound induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt/mTOR pathway. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. In pain, this compound modulates the activity of TRPV1, a pain-related receptor, and Nav1.7, a voltage-gated sodium channel, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces DNA damage and oxidative stress, which leads to apoptosis and cell death. It also inhibits the migration and invasion of cancer cells by modulating the expression of matrix metalloproteinases and other adhesion molecules. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, which are involved in the recruitment and activation of immune cells. In pain, this compound modulates the activity of pain-related receptors and channels, which leads to the inhibition of pain signals.
実験室実験の利点と制限
5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-furamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. It can be easily synthesized and purified using standard laboratory techniques. It also has a well-defined chemical structure, which allows for accurate characterization and identification. However, this compound has some limitations for lab experiments, such as its low solubility in aqueous solutions and its potential toxicity to cells and animals. Therefore, it is important to use appropriate solvents and concentrations and to perform toxicity assays before using this compound in lab experiments.
将来の方向性
There are several future directions for the research on 5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-furamide, including the following:
1. Development of this compound derivatives with improved potency and selectivity for specific molecular targets.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, including its absorption, distribution, metabolism, and excretion.
3. Evaluation of the efficacy and safety of this compound in preclinical and clinical trials for various diseases, including cancer, inflammation, and pain.
4. Exploration of the potential synergistic effects of this compound with other drugs or therapies, such as chemotherapy, radiation therapy, or immunotherapy.
5. Development of novel drug delivery systems for this compound, such as nanoparticles, liposomes, or micelles, to improve its bioavailability and targeting.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its therapeutic potential and to develop effective treatments for various diseases.
合成法
The synthesis of 5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-furamide involves the reaction between 4-chlorobenzaldehyde and 3-fluoroaniline in the presence of a catalyst, followed by the reaction with furan-2-carboxylic acid. The final product is obtained through a series of purification steps, including crystallization and recrystallization. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.
科学的研究の応用
5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-furamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to have analgesic effects by modulating the activity of pain-related receptors and channels.
特性
IUPAC Name |
5-(4-chlorophenyl)-N-(3-fluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO2/c18-12-6-4-11(5-7-12)15-8-9-16(22-15)17(21)20-14-3-1-2-13(19)10-14/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCMPUDYJITMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5863718.png)

![1-[3-(2-thienyl)acryloyl]indoline](/img/structure/B5863723.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5863728.png)
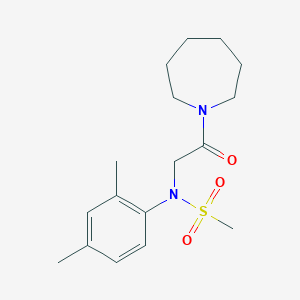
![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)

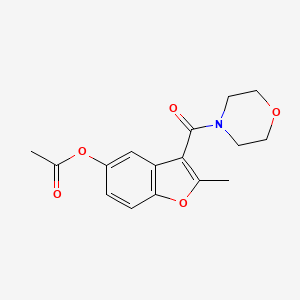
![2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5863761.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B5863765.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5863778.png)
